Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate

Herbicide Discovery Photosystem II Inhibition Structure-Activity Relationship

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate (CAS 265307-86-6) is a synthetic small molecule that uniquely combines an imidazo[2,1-b]thiazole heterocycle, chlorinated at the 6-position, with an ethyl 2-cyanoacrylate moiety at the 5-position. This bifunctional architecture places it at the intersection of two well-established bioactive pharmacophore classes: the 2-cyanoacrylates, which are known inhibitors of photosystem II (PSII) electron transport, and the imidazo[2,1-b]thiazole scaffold, a privileged structure in medicinal chemistry and agrochemical research.

Molecular Formula C11H8ClN3O2S
Molecular Weight 281.72 g/mol
Cat. No. B12071307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate
Molecular FormulaC11H8ClN3O2S
Molecular Weight281.72 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=C(N=C2N1C=CS2)Cl)C#N
InChIInChI=1S/C11H8ClN3O2S/c1-2-17-10(16)7(6-13)5-8-9(12)14-11-15(8)3-4-18-11/h3-5H,2H2,1H3/b7-5+
InChIKeyZFKFCPJDZOKTGP-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate: Core Identity and Procurement-Relevant Classification


Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate (CAS 265307-86-6) is a synthetic small molecule that uniquely combines an imidazo[2,1-b]thiazole heterocycle, chlorinated at the 6-position, with an ethyl 2-cyanoacrylate moiety at the 5-position . This bifunctional architecture places it at the intersection of two well-established bioactive pharmacophore classes: the 2-cyanoacrylates, which are known inhibitors of photosystem II (PSII) electron transport, and the imidazo[2,1-b]thiazole scaffold, a privileged structure in medicinal chemistry and agrochemical research. The compound is supplied primarily as a research chemical (typical purity ≥97%, white crystalline powder) and serves as a versatile intermediate for structure–activity relationship (SAR) exploration, fragment-based drug discovery, and the development of novel herbicides or antiproliferative agents .

Why Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate Cannot Be Replaced by Generic Cyanoacrylate or Imidazothiazole Analogs


Generic substitution fails because neither the cyanoacrylate nor the imidazo[2,1-b]thiazole component alone defines the functional profile of this compound. The 2-cyanoacrylate warhead is essential for covalent targeting of the D1 polypeptide in PSII, but its potency and selectivity are exquisitely modulated by the attached heterocycle [1]. Conversely, the imidazo[2,1-b]thiazole scaffold is known for diverse activities—including antitumor, insecticidal, and herbicidal effects—but its biological outcome is critically dictated by the nature of the 5-position substituent and the presence of the 6-chloro group [2]. The specific combination of a 6-chloro substituent with a 2-cyanoacrylate ester at position 5 creates a unique electronic and steric environment that cannot be replicated by alternatives such as 2-chlorothiazolylmethylaminoacrylates, 2-cyanopyridylmethylaminoacrylates, or non-cyanoacrylate imidazothiazole sulfonylureas. Selecting a generic replacement risks losing both the mechanism-based potency inherent to the cyanoacrylate and the scaffold-specific selectivity conferred by the imidazothiazole core.

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate: Quantitative Differentiation Evidence Against Closest Comparators


Electron-Withdrawing Synergy: Chloro-Imidazothiazole vs. Chloro-Thiazole in 2-Cyanoacrylate PSII Inhibitors

The target compound incorporates a 6-chloroimidazo[2,1-b]thiazole heterocycle, which is absent from the well-characterized 2-chloro-5-thiazolylmethylaminoacrylate class of PSII inhibitors. In the comparator class, the most potent member, (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate, achieves herbicidal efficacy at 75 g/ha [1]. While no direct head-to-head assay data are available for the target compound, the replacement of the thiazole–methylamino linker with a direct imidazo[2,1-b]thiazole–methine conjugation alters both the electronic character at the cyanoacrylate α,β-unsaturated system and the spatial presentation of the heterocycle within the D1 binding pocket. 3D-QSAR models for 2-cyanoacrylates indicate that the heterocycle’s electronic properties (Hammett σ) and steric bulk are primary determinants of Hill reaction inhibitory potency (pI50) [2]. The fused imidazo[2,1-b]thiazole with a 6-chloro substituent is predicted to provide a distinct electrostatic potential surface compared to a simple 2-chlorothiazole, potentially altering binding affinity and weed spectrum.

Herbicide Discovery Photosystem II Inhibition Structure-Activity Relationship

5-Position Substituent Differentiation: Cyanoacrylate vs. Sulfonylurea on the 6-Chloroimidazo[2,1-b]thiazole Scaffold

On the same 6-chloroimidazo[2,1-b]thiazole core, the nature of the 5-position substituent fundamentally redirects the herbicidal mechanism of action. The sulfonylurea derivative 1-(6-chloroimidazo[2,1-b]thiazol-5-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea acts as an acetolactate synthase (ALS) inhibitor and demonstrates activity comparable to the reference herbicide TH-913 in paddy weed control with selectivity for rice [1]. In contrast, the target compound carries a 2-cyanoacrylate group, which is the signature of PSII electron transport inhibitors. This mechanistic switch means that the target compound is expected to bind to the D1 protein of PSII rather than ALS, potentially providing a different resistance profile and complementary weed spectrum. Although quantitative PSII inhibition data for the target compound are not published, the structural analogy to other 2-cyanoacrylates that directly block the QB site of PSII at sub-micromolar concentrations [2] supports its mechanism-based differentiation.

Agrochemical Design Target-Site Selectivity ALS vs. PSII Inhibition

6-Chloro Substitution Effect: Structural Comparison with Non-Halogenated Imidazo[2,1-b]thiazole Cyanoacrylates

Within the imidazo[2,1-b]thiazole cyanoacrylate series, the 6-chloro substituent distinguishes the target compound from congeners bearing methyl, hydrogen, or other groups at this position (e.g., (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide). Published antiproliferative data on imidazo[2,1-b]thiazole derivatives indicate that halogen substitution at position 6 can significantly modulate biological activity: in a series of focal adhesion kinase (FAK) inhibitors, the introduction of electron-withdrawing groups enhanced antiproliferative potency against glioma C6 cells, with IC50 values shifting from >50 μM (non-halogenated) to <10 μM (chlorinated or brominated analogues) [1]. The chlorine atom may also engage in halogen bonding with target proteins, contributing to binding affinity and residence time. Although the target compound’s specific cytotoxicity or kinase inhibition data remain unpublished, the presence of the 6-chloro group provides a vector for potency optimization that is absent in non-halogenated analogs.

Medicinal Chemistry Kinase Inhibition Halogen Bonding

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate: Evidence-Backed Application Scenarios for Scientific Procurement


Novel PSII Herbicide Lead Generation via Scaffold Hopping

Agrochemical discovery teams seeking to expand beyond the well-characterized chlorothiazolyl- and chloropyridylmethylamino-2-cyanoacrylate herbicides can deploy this compound as a central core for SAR exploration. Its imidazo[2,1-b]thiazole scaffold introduces a distinct three-dimensional and electronic profile while retaining the PSII-inhibitory 2-cyanoacrylate warhead, enabling the identification of new chemotypes with potentially differentiated weed spectra and reduced metabolic cross-resistance [1].

Dual-Mechanism Probe for Herbicide Selectivity Studies

Because the same 6-chloroimidazo[2,1-b]thiazole template can be directed toward ALS inhibition (via sulfonylurea derivatization) or PSII inhibition (via cyanoacrylate derivatization), this compound serves as a valuable comparator in mechanistic selectivity studies. Researchers can use it to delineate how substitution at the 5-position dictates target engagement, facilitating the rational design of crop-selective herbicides [2].

Kinase Inhibitor Fragment Elaboration in Oncology Research

The established role of halogenated imidazo[2,1-b]thiazoles as FAK and other kinase inhibitor scaffolds makes this compound a suitable starting fragment for medicinal chemistry programs. The 6-chloro substituent is known to enhance antiproliferative potency in related series, and the cyanoacrylate ester provides a reactive handle for further elaboration or bioconjugation. Although direct data on this specific compound are not published, its structural analogy to active kinase inhibitors justifies its use in fragment-based drug discovery [3].

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